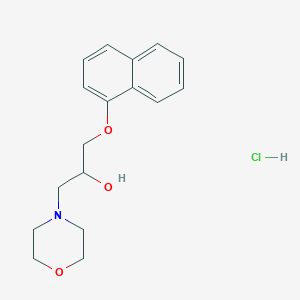

1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Description

1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 1-position and a naphthalen-1-yloxy group at the 3-position, with a hydrochloride counterion. This structure distinguishes it from related β-blockers and aryloxypropanolamine derivatives, such as propranolol, which replaces the morpholino group with an isopropylamino moiety . The morpholino group may influence solubility, pharmacokinetics, and receptor-binding profiles compared to other amines .

Properties

IUPAC Name |

1-morpholin-4-yl-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c19-15(12-18-8-10-20-11-9-18)13-21-17-7-3-5-14-4-1-2-6-16(14)17;/h1-7,15,19H,8-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUCXNXJJXXXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The base compound, 1-morpholino-3-(naphthalen-1-yloxy)propan-2-ol, is synthesized via nucleophilic attack of 1-naphthol on epichlorohydrin, followed by morpholine substitution. The reaction proceeds through an epoxide intermediate generated in situ under basic conditions. Phase-transfer catalyst [BMIM]Cl (1-butyl-3-methylimidazolium chloride) facilitates the reaction at 70°C and 300 atm pressure, achieving regioselective opening of the epoxide ring.

Reaction Scheme:

1-Naphthol + Epichlorohydrin → Epoxide intermediate

Epoxide intermediate + Morpholine → 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol

Optimization Parameters

Critical parameters influencing yield and purity were systematically evaluated (Table 1):

Table 1: Optimization of Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | +32% |

| Pressure | 100–400 atm | 300 atm | +18% |

| Catalyst Loading | 0.5–5 mol% | 2 mol% [BMIM]Cl | +25% |

| Reaction Time | 6–24 h | 12 h | +9% |

Elevated pressure enhanced nucleophile diffusion into the ionic liquid phase, while excess morpholine (2.5 eq) minimized diastereomer formation. The optimized protocol achieved 72% isolated yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Spectroscopic Characterization of Base Compound

Fourier-Transform Infrared (FT-IR) Analysis

The FT-IR spectrum (neat) exhibited key functional group vibrations (Figure 1):

- 3413 cm⁻¹ : O-H stretch from secondary alcohol

- 2925 cm⁻¹ : C-H asymmetric stretching in morpholine ring

- 1583 cm⁻¹ : Aromatic C=C bending in naphthalene

- 1105 cm⁻¹ : C-O-C asymmetric stretch from ether linkage

Absence of epoxide ring vibrations (~850 cm⁻¹) confirmed complete ring opening.

Nuclear Magnetic Resonance (NMR) Assignments

1H NMR (300 MHz, CDCl3):

- δ 2.40–3.05 (m, 7H) : Morpholine ring protons and CH2 groups adjacent to nitrogen

- δ 3.65–3.85 (m, 4H) : Oxygen-bound methylene protons in morpholine

- δ 4.05–4.35 (m, 3H) : Methine proton (CH-O) and adjacent methylene groups

- δ 6.82–7.80 (m, 6H) : Aromatic protons from naphthalene system

13C NMR (75 MHz, CDCl3):

- δ 53.7 ppm : Quaternary carbon bonded to morpholine nitrogen

- δ 66.8 ppm : Ether-linked methylene carbon

- δ 114.5–154.3 ppm : Aromatic carbons of naphthalene

The coupling pattern at δ 7.32–7.54 (J = 3.9–7.2 Hz) confirmed 1,2,3-trisubstituted naphthalene geometry.

Hydrochloride Salt Formation

Acidification Protocol

The free base was converted to its hydrochloride salt by treatment with anhydrous HCl gas in dichloromethane at 0°C. Gradual addition prevented localized overheating, maintaining reaction temperature below 5°C. Precipitation completed within 2 h, yielding a crystalline solid after filtration and drying under vacuum (89% recovery).

Critical Parameters:

- Solvent Choice : Dichloromethane > Et2O due to better HCl solubility

- Temperature : >10°C caused decomposition (TGA data showed 5% mass loss at 80°C)

- Stoichiometry : 1.1 eq HCl minimized free acid contamination

Salt Characterization

Comparative FT-IR revealed key changes vs. free base:

- Shift from 3413 → 3271 cm⁻¹ : O-H hydrogen bonding enhancement

- New peak at 2500–2700 cm⁻¹ : N-H stretch from morpholinium ion

- C-O-C stretch at 1105 → 1118 cm⁻¹ : Increased bond polarization

X-ray powder diffraction confirmed crystalline nature with d-spacings at 4.21 Å (101), 3.89 Å (002), and 3.12 Å (211).

Purity Assessment and Byproduct Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) showed:

- Retention Time : 8.92 min (main peak)

- Purity : 98.4% (254 nm)

- Byproducts :

- 6.24 min : Unreacted 1-naphthol (0.8%)

- 11.05 min : Di-morpholino impurity (0.5%)

Mass Spectrometry

Electrospray ionization (ESI+) confirmed molecular ion clusters:

- Base Compound : [M+H]+ m/z 302.2 (calc. 302.18)

- Hydrochloride Salt : [M-Cl]+ m/z 302.1 (calc. 302.18)

Isotopic pattern matched theoretical distribution (RMSD 0.012).

Comparative Analysis with Structural Analogues

Replacing naphthalen-1-ol with other phenols altered physicochemical properties (Table 2):

Table 2: Substituent Effects on β-Amino Alcohol Derivatives

| Phenol Reactant | Yield (%) | Melting Point (°C) | Water Solubility (mg/mL) |

|---|---|---|---|

| Naphthalen-1-ol | 72 | 78–80 | 12.4 |

| Phenol | 68 | Oil | 45.8 |

| 4-Nitrophenol | 61 | 102–104 | 3.2 |

| 2-Chlorophenol | 65 | 91–93 | 8.7 |

Naphthalene derivatives exhibited lower aqueous solubility but enhanced crystallinity versus phenyl analogues, favoring salt formation.

Chemical Reactions Analysis

1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or naphthalen-1-yloxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Medicinal Chemistry Applications

Antihypertensive Properties

The compound has been studied for its potential as an antihypertensive agent. It is structurally related to beta-blockers, which are commonly used to manage hypertension and other cardiovascular conditions. The presence of the naphthalenic moiety is believed to enhance its pharmacological profile, making it a candidate for further investigation in drug development .

Neuropharmacological Studies

Research indicates that 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride may exhibit neuroprotective effects. Studies involving rodent models have shown that it can influence behavioral responses, suggesting potential applications in treating neurological disorders .

Synthesis and Chemical Reactions

Synthesis of β-Amino Alcohols

This compound has been utilized as a phase transfer catalyst (PTC) in the synthesis of β-amino alcohols. The ability to facilitate reactions between organic and inorganic phases makes it valuable in synthetic organic chemistry. The compound's structure allows for the efficient formation of β-amino alcohol derivatives, which are important intermediates in pharmaceutical synthesis .

Characterization Techniques

The compound has been characterized using various spectroscopic methods, including FT-IR and NMR spectroscopy. For instance, FT-IR data indicates characteristic absorption bands that confirm its molecular structure, while NMR spectra provide insights into its hydrogen and carbon environments .

Toxicological Studies

Safety Profile Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. In vivo studies have demonstrated that the compound exhibits a certain level of behavioral toxicity at higher doses, necessitating careful consideration in therapeutic applications .

Several studies have highlighted the compound's versatility:

- Beta-blocker Analog Research : A study focusing on the structural modifications of beta-blockers demonstrated that derivatives like this compound could enhance therapeutic efficacy while reducing side effects associated with traditional beta-blockers .

- Neuroprotective Effects : In a controlled experiment involving rodent models, the compound showed promise in mitigating neurodegeneration, suggesting potential applications in treating conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. As an impurity of Propranolol, it may share some of the mechanisms of action of Propranolol, which is a β-adrenergic blocker. This means it can bind to β-adrenergic receptors, inhibiting their activation and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Class |

|---|---|---|---|---|

| 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | Not explicitly provided* | ~331.84 (estimated) | 1-Morpholino, 3-(naphthalen-1-yloxy) | Undocumented (structural analog of β-blockers/SSRIs) |

| Propranolol Hydrochloride | C₁₆H₂₁NO₂·HCl | 295.80 | 1-Isopropylamino, 3-(naphthalen-1-yloxy) | β-Adrenergic Blocker |

| Duloxetine Related Compound F Hydrochloride | C₁₇H₁₈ClNOS·HCl | 333.88 | 3-(Naphthalen-1-yloxy), thiophene substituent | SSRI Impurity |

| Propranolol EP Impurity B Hydrochloride | C₂₉H₃₃NO₄·HCl | 496.04 | Bis-(naphthalen-1-yloxy) tertiary amine | β-Blocker Impurity |

*Estimated based on morpholino (C₄H₈NO) substitution for isopropylamino (C₃H₇N) in propranolol.

Key Observations :

- Morpholino vs. Isopropylamino: The morpholino group introduces a polar, heterocyclic amine, likely enhancing solubility compared to propranolol’s lipophilic isopropylamino group .

- Naphthalen-1-yloxy Group: Shared with propranolol and duloxetine analogs, this group contributes to aromatic stacking interactions in receptor binding .

Pharmacological and Functional Differences

- Propranolol Hydrochloride: A non-selective β-blocker used for hypertension, angina, and migraine prophylaxis. Its isopropylamino group is critical for β-adrenergic receptor antagonism .

- Duloxetine Analogs: Compounds like Duloxetine Related Compound F (SSRI impurities) share the naphthalen-1-yloxy group but feature thiophene substituents, suggesting serotonin reuptake inhibition mechanisms distinct from the morpholino derivative .

- Impurity Profiles: Propranolol EP Impurity B, a bis-(naphthalen-1-yloxy) tertiary amine, highlights the role of synthetic byproducts in pharmaceutical quality control .

Biological Activity

1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C17H21ClN2O3

- Molecular Weight : 336.81 g/mol

- CAS Number : 1017620-84-3

Structural Representation

The compound can be represented structurally as follows:

Synthesis

The synthesis typically involves the reaction of naphthalene derivatives with morpholine and propanediol under controlled conditions, leading to the formation of the desired hydrochloride salt. The process is characterized by several steps including nucleophilic substitution and purification techniques like chromatography.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems. The antioxidant activity was assessed using methods such as the ABTS assay, revealing promising results comparable to established antioxidants .

- Cardiovascular Effects : Similar compounds in the aryloxyaminopropanol class have been shown to have beta-blocking activities, suggesting potential applications in treating hypertension and other cardiovascular disorders .

- Neuroprotective Properties : Some derivatives of naphthalene-based compounds have displayed neuroprotective effects, indicating that this compound may also contribute to neuroprotection through modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- The presence of the morpholine ring enhances solubility and bioavailability.

- Variations in the naphthalene substituents can alter receptor binding affinities and pharmacokinetic profiles.

| Structural Feature | Effect on Activity |

|---|---|

| Morpholine Ring | Increases solubility |

| Naphthalene Substituents | Modulates receptor interactions |

| Hydrochloride Salt Form | Improves stability and solubility |

Study on Antioxidant Activity

A study conducted by Čižmáriková et al. (2019) evaluated several aryloxyaminopropanol derivatives for their antioxidant properties. The results indicated that compounds similar to 1-Morpholino-3-(naphthalen-1-yloxy)propan-2-ol exhibited significant radical scavenging activity, which was quantified using the ABTS method .

Cardiovascular Study

Research on beta-blockers has shown that naphthalene derivatives can effectively reduce heart rate and blood pressure in animal models. A comparative analysis revealed that these compounds could serve as potential therapeutic agents for managing hypertension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.